Methyl 2-(2-bromophenyl)-2-oxoacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBADGYTPFIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447325 | |
| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122394-38-1 | |
| Record name | Methyl 2-(2-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Methyl 2 2 Bromophenyl 2 Oxoacetate
Nucleophilic Acyl Substitution Reactions
The presence of two distinct carbonyl groups, a ketone and an ester, raises questions of chemoselectivity in nucleophilic reactions. The general order of reactivity for carbonyl compounds towards nucleophiles is typically aldehydes > ketones > esters > amides. stackexchange.com While the ketone carbonyl is inherently more electrophilic than the ester carbonyl, nucleophilic acyl substitution requires the presence of a viable leaving group. In Methyl 2-(2-bromophenyl)-2-oxoacetate, the ester possesses a methoxide (B1231860) (-OCH₃) leaving group, whereas the ketone is attached to two carbon atoms (an aryl ring and a carbonyl carbon), neither of which can function as a leaving group under standard conditions. Consequently, nucleophilic acyl substitution preferentially occurs at the ester position.
The ester functional group is susceptible to attack by a variety of nucleophiles, leading to the substitution of the methoxy (B1213986) group. These reactions proceed via the classic two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate.
Hydrolysis: Base-catalyzed hydrolysis of the methyl ester can be readily achieved to furnish the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. For example, related methyl benzoylbenzoates are efficiently hydrolyzed using sodium hydroxide (B78521) in a methanol/water solvent system under reflux, followed by acidification to give the carboxylic acid product in high yield. chemspider.com This transformation is a common and predictable reaction for esters of this class.
Amidation: The ester can be converted to an amide through reaction with primary or secondary amines. This process, known as aminolysis or amidation, is a fundamental transformation in organic synthesis. While direct amidation of simple esters can be slow, the reaction can be facilitated using catalysts or by heating. mdpi.comnih.gov For instance, iron(III) chloride has been shown to catalyze the direct amidation of various methyl esters with both primary and secondary amines under solvent-free conditions. mdpi.com The reaction of this compound with an amine (R¹R²NH) would be expected to yield the corresponding amide, N,N-R¹,R²-2-(2-bromophenyl)-2-oxoacetamide.
The ketone carbonyl in an α-ketoester is highly electrophilic. However, it does not undergo nucleophilic acyl substitution because it lacks a suitable leaving group. Instead, it typically undergoes nucleophilic addition reactions. For example, strong nucleophiles like Grignard reagents or reducing agents like sodium borohydride (B1222165) would add to the ketone carbonyl to form a tertiary or secondary alcohol, respectively.
Under conditions favorable for nucleophilic acyl substitution (e.g., hydrolysis or aminolysis), the ester carbonyl is the primary site of reaction. Attack at the ketone carbonyl does not lead to a substitution product. Therefore, within the context of substitution reactions, the ketone group is generally considered unreactive at the carbonyl carbon itself, although its electron-withdrawing nature activates the adjacent ester carbonyl.
Electrophilic Aromatic Substitution on the Bromophenyl Moiety
The benzene (B151609) ring of this compound is substituted with two groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS).
Bromo (-Br) group: This is a deactivating, ortho, para-directing group.
α-Ketoester (-COCOOCH₃) group: This is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing nature of the two adjacent carbonyls.
Both substituents deactivate the ring towards electrophilic attack, meaning that harsh reaction conditions are typically required. The directing effects of the two groups are in opposition. The bromo group directs incoming electrophiles to positions C4 (para) and C6 (ortho), while the ketoester group directs to positions C3 and C5 (meta).
The outcome is determined by the balance of these effects. In rings with competing directors, the most powerfully deactivating group often controls the regioselectivity. youtube.com Therefore, substitution is most likely to occur at the positions meta to the α-ketoester group (C3 and C5). Of these, C5 is generally favored as substitution at C3 would be ortho to both existing substituents, which is sterically hindered. Substitution at C4 (para to the bromine) is also a possibility. Computational studies on deactivated systems like chlorobenzene (B131634) show that the formation of the σ-complex (arenium ion) is the rate-determining step. nih.gov For strongly deactivated substrates, a mixture of isomers is common, and achieving high regioselectivity can be challenging. cardiff.ac.ukresearchgate.net
Cross-Coupling and Functionalization of the Bromine Substituent
The carbon-bromine bond provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Aryl bromides are excellent substrates for these transformations.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govtcichemicals.com this compound can be coupled with various aryl- or vinylboronic acids to synthesize biphenyl (B1667301) or styrenyl derivatives, respectively.
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. researchgate.netnih.govrsc.org
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Product (R = Aryl, Vinyl) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | Methyl 2-oxo-2-([1,1'-biphenyl]-2-yl)acetate |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Methyl 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)-2-oxoacetate |
| 3 | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Methyl 2-oxo-2-(2-vinylphenyl)acetate |
The Heck reaction (or Mizoroki-Heck reaction) couples an aryl halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction provides a direct method for the alkenylation of the 2-bromophenyl ring system. The mechanism is similar to other palladium cross-couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product. organic-chemistry.orglibretexts.org
A range of alkenes can be used, including styrenes, acrylates, and acrylonitriles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
| Entry | Alkene | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-Methyl 2-oxo-2-(2-styrylphenyl)acetate |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(2-(2-methoxy-2-oxoacetyl)phenyl)acrylate |
| 3 | 1-Octene | Pd(OAc)₂ | NaOAc | DMA | (E)-Methyl 2-(2-(oct-1-en-1-yl)phenyl)-2-oxoacetate |
Sonogashira Reactions
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the general reactivity of aryl bromides in this transformation is well-established. wikipedia.orgbeilstein-journals.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the arylated alkyne product. wikipedia.org
Given the reactivity of similar substrates, such as alkyl 2-(2-bromophenoxy)acetates which undergo domino Sonogashira coupling and cyclization, it is anticipated that this compound would react with various terminal alkynes under standard Sonogashira conditions. organic-chemistry.org The reaction would likely proceed as depicted in the following general scheme:
General Scheme for Sonogashira Coupling: this compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> Methyl 2-(2-(alkynyl)phenyl)-2-oxoacetate
The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, would influence the efficiency and yield of the reaction.
Kumada Cross-Coupling Reaction
The Kumada cross-coupling reaction provides another avenue for carbon-carbon bond formation by reacting an organohalide with a Grignard reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling aryl, vinyl, or alkyl groups. The general applicability of Kumada coupling to aryl bromides suggests its utility for modifying this compound. wikipedia.org
The catalytic cycle of a Kumada coupling typically involves the oxidative addition of the aryl bromide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to furnish the cross-coupled product. wikipedia.org Research on the asymmetric Kumada coupling of racemic α-bromoketones has demonstrated the utility of nickel/bis(oxazoline) catalyst systems, suggesting that the α-ketoester moiety in this compound would be compatible with these conditions. mit.edunih.gov
A representative transformation is shown in the following table, illustrating the potential coupling partners and expected products.
| Grignard Reagent (R-MgBr) | Catalyst | Product | Anticipated Yield Range |
|---|---|---|---|
| Phenylmagnesium bromide | NiCl₂(dppp) | Methyl 2-(biphenyl-2-yl)-2-oxoacetate | Good to Excellent |
| Methylmagnesium bromide | Pd(PPh₃)₄ | Methyl 2-oxo-2-(o-tolyl)acetate | Good |
| Vinylmagnesium bromide | Ni(acac)₂ | Methyl 2-oxo-2-(2-vinylphenyl)acetate | Moderate to Good |
Reduction Reactions of the Keto and Ester Groups
The carbonyl groups of the ketone and ester functionalities in this compound are susceptible to reduction by various hydride reagents and catalytic methods.
Hydride Reductions
Hydride-based reducing agents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used to reduce ketones and esters. libretexts.org Sodium borohydride is a milder reducing agent and is generally selective for the reduction of ketones over esters. pharmaguideline.com Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the ketone to a secondary alcohol, yielding methyl 2-(2-bromophenyl)-2-hydroxyacetate.
In contrast, lithium aluminium hydride is a much stronger reducing agent and will reduce both the ketone and the ester functionalities. masterorganicchemistry.com The reduction of both carbonyl groups would lead to the formation of 1-(2-bromophenyl)ethane-1,2-diol.
| Reagent | Target Functionality | Product | Typical Solvent |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | Methyl 2-(2-bromophenyl)-2-hydroxyacetate | Methanol, Ethanol |
| Lithium Aluminium Hydride (LiAlH₄) | Ketone and Ester | 1-(2-bromophenyl)ethane-1,2-diol | Diethyl ether, THF |
Meerwein-Ponndorf-Verley Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.org A significant advantage of the MPV reduction is its selectivity for carbonyl groups, leaving other functional groups such as esters and aryl halides unaffected. minia.edu.eg
When applied to this compound, the MPV reduction would selectively target the ketone functionality. The reaction proceeds through a six-membered ring transition state involving the coordination of the ketone to the aluminum center, followed by a hydride transfer from the isopropoxide ligand. minia.edu.egmychemblog.com This would result in the formation of methyl 2-(2-bromophenyl)-2-hydroxyacetate.
General Reaction Scheme for MPV Reduction: this compound --(Al(O-i-Pr)₃, Isopropanol)--> Methyl 2-(2-bromophenyl)-2-hydroxyacetate + Acetone
Reactions Involving Carbonyl Condensations
The activated keto group in this compound can participate in various carbon-carbon bond-forming condensation reactions.
Henry Nitroaldol Reaction
The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The α-ketoester functionality in this compound makes it a suitable electrophile for this transformation. The reaction is initiated by the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic keto-carbonyl carbon. wikipedia.org
The reaction of this compound with a nitroalkane, such as nitromethane, in the presence of a suitable base, would be expected to produce the corresponding tertiary β-nitro alcohol.
| Nitroalkane | Base | Product | Key Features |
|---|---|---|---|
| Nitromethane | Triethylamine | Methyl 2-(2-bromophenyl)-2-hydroxy-3-nitropropanoate | Formation of a new C-C bond and a tertiary alcohol. |
| Nitroethane | DBU | Methyl 2-(2-bromophenyl)-2-hydroxy-3-nitrobutanoate | Creates two adjacent stereocenters. |
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the formation of alkenes from aldehydes or ketones. nih.govwikipedia.orgresearchgate.net The reaction involves the use of a phosphonate-stabilized carbanion, which is typically more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This generally leads to the predominant formation of (E)-alkenes. nih.govwikipedia.org
The mechanism of the HWE reaction commences with the deprotonation of a phosphonate (B1237965) ester by a base to generate a phosphonate carbanion. nih.gov This carbanion then undergoes nucleophilic addition to the ketone carbonyl of a substrate like this compound. This addition is the rate-limiting step and results in the formation of an oxaphosphetane intermediate. nih.gov Subsequent elimination of a dialkylphosphate salt from this intermediate yields the alkene product. nih.gov The stereochemical outcome, favoring the (E)-isomer, is generally attributed to the greater thermodynamic stability of the transition state leading to the trans-alkene. researchgate.net
While specific studies on the Horner-Wadsworth-Emmons reaction of this compound are not extensively documented in the reviewed literature, the general principles of the HWE reaction with α-ketoesters suggest a predictable outcome. The reaction would be expected to occur at the ketonic carbonyl group due to its higher electrophilicity compared to the ester carbonyl.
Table 1: General Parameters of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
| Reactants | Aldehyde or Ketone, Phosphonate Ester |
| Reagents | Base (e.g., NaH, BuLi, NaOMe) |
| Product | Alkene (Predominantly E-isomer) |
| Byproduct | Dialkylphosphate salt (water-soluble) |
Peterson Olefination
The Peterson olefination is another important method for the synthesis of alkenes, which utilizes α-silyl carbanions as the key reagent. researchgate.netwikipedia.org A significant advantage of this reaction is the ability to control the stereochemistry of the resulting alkene. researchgate.netwikipedia.org Depending on the workup conditions, either the (E)- or (Z)-alkene can be selectively formed from a common β-hydroxysilane intermediate. researchgate.netwikipedia.org
The reaction begins with the addition of an α-silyl carbanion to a carbonyl group, in this case, the ketone of this compound, to form a β-hydroxysilane. researchgate.netorganicchemistrydata.org If this intermediate is subjected to acidic conditions, an anti-elimination occurs to yield one stereoisomer of the alkene. researchgate.net Conversely, treatment with a base promotes a syn-elimination, affording the opposite alkene stereoisomer. researchgate.net For substrates where the α-silyl carbanion is stabilized by electron-withdrawing groups, the β-hydroxysilane intermediate is often unstable and eliminates in situ to directly provide the alkene. wikipedia.org
Table 2: Stereochemical Control in the Peterson Olefination
| Condition | Elimination Pathway | Predominant Alkene Isomer |
| Acidic Workup | Anti-elimination | Varies with substrate |
| Basic Workup | Syn-elimination | Varies with substrate |
Rearrangement and Cyclization Reactions
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548) ring. organic-chemistry.org This reaction is a powerful tool for the synthesis of four-membered heterocyclic rings. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet excited state, which then reacts with a ground-state alkene. researchgate.net
In the context of this compound, the reaction would involve the photo-excited ketone carbonyl reacting with an alkene. Studies on similar compounds, such as alkyl phenylglyoxylates, have shown that they react rapidly with electron-rich alkenes to form oxetanes with high regioselectivity and stereoselectivity. researchgate.net The regioselectivity is generally governed by the stability of the intermediate 1,4-biradical that is formed upon the initial bond formation between the excited carbonyl oxygen and one of the alkene carbons. researchgate.net
While direct examples with this compound are not detailed in the provided search results, the reactivity of analogous phenylglyoxylates suggests that it would be a viable substrate for the Paternò-Büchi reaction.
Pictet-Spengler Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. wikipedia.org
Recent studies have expanded the scope of the Pictet-Spengler reaction to include α-ketoesters as the carbonyl source. researchgate.netrsc.org This is particularly relevant to this compound. In these reactions, a tryptamine (B22526) derivative, for example, reacts with an α-ketoester in the presence of a chiral acid catalyst to produce a chiral tetrasubstituted carbon center in the resulting tetrahydro-β-carboline. researchgate.netrsc.org High yields and excellent enantioselectivities have been reported for this transformation. researchgate.netrsc.org The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich indole (B1671886) ring. wikipedia.org The use of chiral catalysts, such as chiral imidazoline-phosphoric acids, has been shown to be effective in controlling the stereochemistry of the product. researchgate.netrsc.org
Table 3: Enantioselective Pictet-Spengler Reaction with α-Ketoesters
| Catalyst Type | Outcome | Reference |
| Chiral Imidazoline-Phosphoric Acid | Excellent yields and enantioselectivity | researchgate.netrsc.org |
| Chiral Squaramide | High yields and ee values | wikipedia.org |
McMurry Coupling
The McMurry reaction is a reductive coupling of two carbonyl groups, typically from aldehydes or ketones, to form an alkene using a low-valent titanium reagent. wikipedia.org This reaction is particularly useful for the synthesis of sterically hindered or symmetrical alkenes. researchgate.net The mechanism involves single electron transfer from the low-valent titanium to the carbonyl groups, leading to the formation of a pinacolate-titanium complex, which is then deoxygenated to yield the alkene. wikipedia.org
The McMurry coupling has been successfully applied to a variety of carbonyl substrates, including keto-esters. nih.govresearchgate.netrsc.org This suggests that this compound could undergo both intramolecular and intermolecular McMurry couplings. An intramolecular reaction could potentially lead to the formation of a cyclic product, while an intermolecular reaction, either a self-coupling or a cross-coupling with another carbonyl compound, would yield a substituted alkene. While the reaction is powerful, it can sometimes result in a mixture of products and may require specific conditions to achieve high selectivity. rsc.org
Pericyclic and Multicomponent Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. A key example is the Diels-Alder reaction, a [4+2] cycloaddition. In the context of this compound, the carbonyl group could potentially act as a dienophile in a hetero-Diels-Alder reaction (also known as an oxo-Diels-Alder reaction). wikipedia.org This would involve the reaction with a conjugated diene to form a dihydropyran ring. wikipedia.org The reactivity of the ketone in this context would be enhanced by the electron-withdrawing ester group.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the majority of the atoms of the starting materials. tcichemicals.com Aryl glyoxals, which are structurally similar to this compound, are known to be excellent substrates in various MCRs for the synthesis of diverse heterocyclic structures. nrochemistry.com Given the bifunctional nature of this compound, with its adjacent electrophilic ketone and ester functionalities, it is a promising candidate for the development of novel MCRs to generate molecular complexity in a single step.
Passerini Reaction
The Passerini reaction is a three-component reaction that involves a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is valued for its high atom economy and ability to rapidly generate molecular complexity from simple starting materials. broadinstitute.org
The ketone functional group in this compound can serve as the carbonyl component in this reaction. When reacted with an isocyanide (R-NC) and a carboxylic acid (R'-COOH), the expected product would be a complex α-acyloxy amide. The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents where the reaction is fastest. nih.gov
Hypothetical Passerini Reaction of this compound
| Reactant 1 (Carbonyl) | Reactant 2 (Isocyanide) | Reactant 3 (Carboxylic Acid) | Expected Product Structure |
|---|---|---|---|
| This compound | tert-Butyl isocyanide | Acetic Acid | An α-acyloxy amide containing the 2-bromophenyl and methyl ester moieties |
| This compound | Cyclohexyl isocyanide | Benzoic Acid | A more complex α-acyloxy amide with varied R and R' groups |
Prins Reaction
The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, typically catalyzed by a protic or Lewis acid. wikipedia.orgorganic-chemistry.org The reaction outcome is highly dependent on the conditions; it can yield 1,3-diols, allylic alcohols, or heterocyclic compounds like tetrahydropyrans. wikipedia.orgresearchgate.net
The ketone in this compound can act as the electrophile after activation by an acid. This activates the carbonyl carbon for nucleophilic attack by an alkene. The resulting carbocation intermediate can then be trapped by a nucleophile or undergo elimination. wikipedia.org The use of chiral catalysts can render this process asymmetric, providing enantiomerically enriched products. organic-chemistry.org
Potential Prins Reaction Pathways
| Alkene Substrate | Reaction Conditions | Expected Major Product Type |
|---|---|---|
| Styrene | H₂SO₄, H₂O | 1,3-diol derivative |
| Homoallylic alcohol | Lewis Acid (e.g., InCl₃, BiCl₃) | Substituted tetrahydropyran (B127337) organic-chemistry.orguva.es |
| Cyclohexene | Anhydrous acid, non-nucleophilic solvent | Allylic alcohol derivative |
Catalytic Activation and Transformations
Catalysis offers powerful methods to enhance the reactivity and selectivity of transformations involving this compound.
Phase Transfer Catalysis Applications
Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). operachem.com A phase-transfer agent, such as a quaternary ammonium (B1175870) salt, transports one reactant (typically an anion) across the phase boundary to react with the other. operachem.comslideshare.net
For this compound, PTC could be instrumental in promoting nucleophilic substitution at the aryl bromide, a typically challenging reaction. For instance, reacting it with an aqueous solution of sodium cyanide in an organic solvent like toluene would normally be extremely slow. The addition of a catalyst like tetrabutylammonium (B224687) bromide could transport the cyanide ion into the organic phase, enabling the substitution of the bromine atom. operachem.com
Organocatalytic Transformations
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has provided powerful tools for asymmetric synthesis. While no specific organocatalytic transformations of this compound are prominently documented, its α-ketoester moiety is a prime target for such reactions. For example, proline and its derivatives are known to catalyze asymmetric aldol (B89426) and Mannich reactions. An organocatalyst could potentially be used for the enantioselective reduction of the ketone or for addition reactions to the carbonyl group.
Visible-Light Photocatalysis in Reactions
Visible-light photoredox catalysis uses light energy to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. princeton.eduresearchgate.net A photocatalyst, often a ruthenium or iridium complex, absorbs visible light and enters an excited state, becoming a potent oxidant or reductant. princeton.edu
This technology is particularly effective for generating radicals from precursors like aryl halides. The carbon-bromine bond in this compound can be targeted by a photocatalyst. For example, in the presence of a suitable photocatalyst like Ru(bpy)₃Cl₂ and a sacrificial electron donor, the C-Br bond could undergo reductive cleavage to form an aryl radical. beilstein-journals.orgresearchgate.net This radical could then participate in various bond-forming reactions, such as arylation of arenes or alkenes.
Transition Metal Catalysis (e.g., Pd(OAc)₂, CuI)
The 2-bromophenyl group is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide.
Palladium Catalysis: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common palladium precursor for reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions would functionalize the 2-position of the phenyl ring, creating complex molecular architectures.
Copper Catalysis: Copper(I) iodide (CuI) is a key catalyst for the Sonogashira coupling, often used as a co-catalyst with palladium. It also catalyzes Ullmann-type reactions for forming C-O and C-S bonds.
Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, Ligand, Base | Arylboronic acid | Biaryl derivative |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene (e.g., Styrene) | Stilbene derivative |
| Sonogashira Coupling | Pd(OAc)₂, CuI, Ligand, Base | Terminal alkyne | Aryl-alkyne derivative |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand, Base | Amine or Amide | N-Aryl derivative |
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is primarily dictated by the presence of three key functional groups: the methyl ester, the α-keto group, and the 2-bromophenyl substituent. These features allow for a variety of potential chemical transformations, including nucleophilic attack at the carbonyl carbons, reactions involving the ester group, and substitutions at the aromatic ring. However, without specific studies on this molecule, any discussion of its kinetic and thermodynamic profile must be inferred from general principles and data from similar α-keto esters and brominated aromatic compounds.
Reaction Kinetics and Rate Studies
No specific rate constants or detailed kinetic studies for reactions involving this compound have been found in a comprehensive search of scientific literature. To understand its potential reactivity, one can draw parallels with related compounds.
The kinetics of reactions involving α-keto esters are often studied in the context of nucleophilic addition to the carbonyl group and reduction reactions. The rate of such reactions is influenced by several factors:
Steric Hindrance: The ortho-bromo substituent on the phenyl ring is expected to exert steric hindrance, potentially slowing down the rate of attack at the adjacent carbonyl group compared to an unsubstituted or para-substituted analogue.
Electronic Effects: The bromine atom is an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, it is a weak deactivator in electrophilic aromatic substitution.
Solvent Effects: The polarity of the solvent can significantly influence reaction rates, particularly for reactions that involve the formation of charged intermediates.
Without experimental data, it is not possible to provide a quantitative analysis of these effects on the reaction rates of this compound.
Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound
| Reaction Type | Hypothetical Rate Constant (k) at 298 K | Assumed Order |
| Nucleophilic addition | Data not available | Second-order |
| Reduction of keto group | Data not available | Dependent on reductant |
| Ester hydrolysis | Data not available | Dependent on conditions |
| Note: This table is for illustrative purposes only. No experimental data has been found to populate it. |
Thermodynamic Parameters of Reactions
Similar to the kinetic data, no specific experimental thermodynamic parameters (enthalpy, entropy, or Gibbs free energy of reaction) for this compound have been published.
Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound
| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |
| Reduction of keto group | Data not available | Data not available | Data not available |
| Ester hydrolysis | Data not available | Data not available | Data not available |
| Note: This table is for illustrative purposes only. No experimental data has been found to populate it. |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of Methyl 2-(2-bromophenyl)-2-oxoacetate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display a complex multiplet pattern due to the four protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronegativity of the bromine atom and the carbonyl groups, as well as by spin-spin coupling between adjacent protons. ucl.ac.uk
The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. ubc.ca The precise chemical shifts and coupling constants would require experimental determination.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| OCH₃ | 3.5 - 4.0 | Singlet |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methyl carbon.
The two carbonyl carbons (the ketone and the ester) are expected to resonate at the downfield end of the spectrum, typically in the range of 160-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. vscht.czscribd.com The six carbons of the aromatic ring will likely show four distinct signals due to symmetry, with the carbon attached to the bromine atom exhibiting a characteristic shift. The methyl carbon of the ester group would appear at the upfield end of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 180 - 200 |
| C=O (Ester) | 160 - 170 |
| Aromatic-C | 120 - 140 |
| Aromatic-C-Br | 110 - 125 |
| OCH₃ | 50 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: This experiment would reveal the correlations between protons that are coupled to each other, helping to decipher the spin systems within the aromatic ring.
HSQC: This experiment would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the direct assignment of the protonated aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carbonyl Stretching Frequencies
The IR spectrum of this compound is expected to show two distinct and strong absorption bands in the carbonyl region (1600-1800 cm⁻¹). One band, corresponding to the α-keto group, would likely appear at a lower wavenumber (around 1680-1700 cm⁻¹) due to conjugation with the aromatic ring. The ester carbonyl stretch is expected at a higher wavenumber, typically in the range of 1720-1740 cm⁻¹.
Interactive Data Table: Predicted IR Carbonyl Frequencies
| Functional Group | Predicted Stretching Frequency (cm⁻¹) |
| C=O (Ketone, conjugated) | 1680 - 1700 |
| C=O (Ester) | 1720 - 1740 |
Aromatic Vibrations
The presence of the substituted benzene ring will give rise to several characteristic bands in the IR spectrum. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the region of 1450-1600 cm⁻¹. The substitution pattern on the benzene ring also gives rise to characteristic "out-of-plane" C-H bending vibrations in the 650-900 cm⁻¹ region, which can help to confirm the ortho-substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, various MS techniques are employed to gain comprehensive structural insights.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a molecule by measuring its mass with extremely high accuracy. nih.gov For a compound with the molecular formula C₉H₇BrO₃, HRMS can distinguish its exact mass from other molecules with the same nominal mass. nih.gov The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic M and M+2 isotopic pattern, which is a key signature for brominated compounds. docbrown.info
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark for comparison with experimental data.
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₉H₇⁷⁹BrO₃ | [M]⁺ | 241.95782 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. bldpharm.com In ESI-MS analysis, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.
The resulting mass spectrum would clearly show the characteristic isotopic doublet for bromine, with peaks separated by 2 Da and having nearly equal intensity. Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the selected precursor ion, providing further structural information. For instance, fragmentation of the [M+H]⁺ ion could lead to the neutral loss of small molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While specific experimental data for this compound is not widely published, its expected fragmentation pattern under electron ionization (EI) can be predicted based on established principles. chemguide.co.uklibretexts.org
The molecular ion peak ([M]⁺) would appear as a doublet at m/z 242 and 244. Key fragmentation pathways for this α-keto ester would likely involve cleavages adjacent to the carbonyl groups. libretexts.orgmiamioh.edu
Table 2: Predicted GC-MS Fragmentation for this compound
| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Predicted m/z |
|---|---|---|
| [C₈H₄BrO]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) | 211/213 |
| [C₇H₄Br]⁺ | Loss of CO from [C₈H₄BrO]⁺ | 183/185 |
| [C₈H₇BrO₂]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) | 214/216 |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of brominated compounds in various matrices. bldpharm.comnih.gov The technique uses liquid chromatography to separate the target analyte from other components before it enters the mass spectrometer. The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion resulting from its fragmentation is monitored. This process significantly enhances selectivity and lowers detection limits. libretexts.org
For this compound, the precursor ion would be the molecular ion [M+H]⁺, and product ions would be generated through collision-induced dissociation. The distinct bromine isotope pattern serves as an additional point of confirmation during analysis. nih.gov
X-ray Crystallography for Structural Confirmation
A search of the Cambridge Structural Database (CSD) indicates that, at present, a public crystal structure for this compound is not available. cam.ac.ukcam.ac.uk If a suitable single crystal of the compound were to be grown and analyzed, this technique would provide unambiguous confirmation of its covalent structure and stereochemistry, resolving any uncertainties from spectroscopic data alone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is caused by electronic transitions within the molecule, primarily involving π-electrons and non-bonding n-electrons in chromophores.
The structure of this compound contains several chromophores: the brominated benzene ring and the two carbonyl groups of the α-ketoester moiety. The phenyl and carbonyl groups are expected to cause strong absorption in the UV region. Aromatic systems typically exhibit multiple absorption bands, and conjugation between the phenyl ring and the adjacent keto group would likely shift the absorption to longer wavelengths (a bathochromic shift). The expected absorption maxima (λmax) would likely fall in the 200-400 nm range.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-(2-bromophenyl)-2-oxoacetate, DFT calculations would provide fundamental information about its geometry, orbitals, and electrostatic potential. However, a review of publicly accessible scientific literature and chemical databases indicates that specific DFT studies on this compound have not been published. The following subsections describe the theoretical framework and the type of data that would be obtained from such analyses.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: The following data is illustrative as specific research findings are not available.)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | Not Available |
| C=O (keto) | Not Available |
| C=O (ester) | Not Available |
| C-O (ester) | Not Available |
| Bond Angles (°) ** | |
| O=C-C | Not Available |
| C-C-O | Not Available |
| Dihedral Angles (°) ** | |
| C-C-C=O | Not Available |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key to understanding its reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative as specific research findings are not available.)
| Parameter | Energy (eV) |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electrophilic and nucleophilic sites.
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra. This analysis also confirms that the optimized geometry corresponds to a true energy minimum. No specific vibrational frequency analysis for this compound has been reported in the literature.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative as specific research findings are not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O (keto) stretch | Not Available |
| C=O (ester) stretch | Not Available |
| C-Br stretch | Not Available |
| Aromatic C-H stretch | Not Available |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, diffusion, and interactions with a solvent or other molecules over time. There are no published MD simulation studies specifically focusing on this compound.
Quantum Chemical Calculations
Quantum chemical calculations encompass a broad range of methods, including both semi-empirical and ab initio approaches, used to compute molecular properties. While DFT is a prominent method, other techniques could also be applied to study this compound. Despite the availability of these powerful theoretical tools, specific quantum chemical calculation results for this compound are not present in the current body of scientific literature.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of all close contacts.
Although a crystal structure and corresponding Hirshfeld analysis for this compound are not available, studies on analogous bromophenyl compounds offer valuable representative data. For example, the analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile revealed that the most significant contributions to crystal packing come from H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions. nih.govresearchgate.net A similar pattern of interactions would be anticipated for this compound. The presence of the bromine atom and oxygen atoms would lead to specific, directional interactions such as halogen bonding (Br···O) and hydrogen bonding (C-H···O), which would play a crucial role in its solid-state packing.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Representative Bromophenyl Compounds
| Interaction Type | Contribution in Compound A (%) | Contribution in Compound B (%) |
|---|---|---|
| H···H | 36.2 | 58.2 |
| C···H/H···C | 21.6 | 18.9 |
| Br···H/H···Br | 10.8 | 11.5 |
| O···H/H···O | - | 8.3 |
| N···H/H···N | 12.2 | - |
Compound A: 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. nih.govresearchgate.net Compound B: 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. The flexibility of this compound is primarily centered around the single bonds connecting the phenyl ring, the dicarbonyl unit, and the methyl ester group.
Applications of Methyl 2 2 Bromophenyl 2 Oxoacetate in Organic Synthesis
Precursor for Complex Molecular Scaffolds
The compound's structure is ideally suited for the assembly of intricate molecular frameworks, particularly heterocyclic systems that form the core of many biologically active molecules.
Aryl glyoxals are recognized as prime synthetic equivalents for building diverse heterocyclic systems through multicomponent reactions. rsc.orgrsc.org The dual carbonyl functionality of methyl 2-(2-bromophenyl)-2-oxoacetate allows it to react with a variety of substrates to form five- and six-membered rings. rsc.org For instance, the reaction of an aryl glyoxal (B1671930) with an amine and a terminal alkyne can yield substituted furans. nih.gov Similarly, condensation reactions with active methylene (B1212753) compounds, such as β-ketoesters or malononitrile, in the presence of various nucleophiles can lead to highly functionalized oxygen-containing heterocycles like benzofurans. rsc.orgnih.gov The presence of the ortho-bromo substituent offers a subsequent site for further functionalization or ring-forming reactions, expanding its synthetic utility. d-nb.info
The quinolin-2-one (or carbostyril) scaffold is a privileged structure in medicinal chemistry. ekb.eg While direct synthesis from this compound is not extensively documented, established synthetic routes for quinolinones can be readily adapted. One prominent strategy is the Camps cyclization, which involves the base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide. mdpi.com In a hypothetical application, this compound could first be reacted with an amine (R-NH₂) to form an amide intermediate. Subsequent intramolecular cyclization, potentially catalyzed by a palladium complex that facilitates reaction at the C-Br bond, would yield the quinolin-2-one core. nih.gov Palladium-catalyzed methods are particularly powerful for constructing quinoline (B57606) and quinolinone rings from precursors like 2-amino aromatic ketones or 2-iodoanilines. nih.govnih.govrsc.org
A plausible palladium-catalyzed approach is summarized in the table below, based on analogous transformations.
| Step | Reactants | Catalyst/Reagents | Product | Purpose |
| 1 | This compound, Amine (e.g., aniline) | Acid/Base catalyst | N-Aryl-2-(2-bromophenyl)-2-oxoacetamide | Formation of amide precursor |
| 2 | N-Aryl-2-(2-bromophenyl)-2-oxoacetamide | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., NaOAc) | 3-Aryl-4-hydroxy-quinolin-2-one | Intramolecular C-C bond formation and cyclization |
This compound is a documented intermediate in synthetic routes toward valuable pharmaceutical agents. A key example is its use in the preparation of Perampanel, a non-competitive AMPA receptor antagonist used in the treatment of epilepsy. justia.com In a patented process, methyl or ethyl 2-(2-halophenyl)-2-oxoacetates are reacted with a phosphonium (B103445) salt in the presence of a base to generate an α,β-unsaturated ester. justia.com This transformation, a Wittig-type reaction, establishes a crucial part of the core structure of Perampanel. justia.com
The specific reaction is detailed as follows:
Reactant A: this compound
Reactant B: A pyridyl-substituted phosphonium salt
Conditions: An organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like DMF. justia.com
Product: An α,β-unsaturated ester which is a direct precursor to the 1,2-dihydropyridin-2-one core of Perampanel. justia.com
This application underscores the industrial relevance of this compound as a starting material for complex, high-value molecules.
Building Block in Cascade and Multicomponent Reactions
Cascade reactions and multicomponent reactions (MCRs) are highly efficient processes that form multiple chemical bonds in a single operation, rapidly increasing molecular complexity. nih.govrug.nl The unique structure of aryl glyoxals, with two adjacent and reactive carbonyl groups, makes them exceptional building blocks for such transformations. rsc.orgrsc.orgresearchgate.net this compound fits this profile perfectly. The electron-withdrawing nature of the ketone group activates the adjacent aldehyde-like carbonyl for nucleophilic attack. nih.gov
For example, aryl glyoxals can participate in three-component reactions with amines and acetylenic esters to produce functionalized heterocycles. rsc.org A notable reaction involves the condensation of an aryl glyoxal, a 1,3-dicarbonyl compound, and an amine or other nucleophile, which can lead to a diverse library of poly-substituted products. rsc.orgnih.gov The ortho-bromo group remains intact during many of these transformations, providing a valuable functional handle for subsequent modifications, such as Suzuki or Heck cross-coupling reactions.
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to enhance its detectability or improve its separation characteristics. helsinki.fisigmaaldrich.com Aliphatic amines, for instance, often lack a UV chromophore or fluorophore, making them difficult to detect with common HPLC detectors. sigmaaldrich.com A derivatizing agent reacts with the analyte to attach a tag that is easily detectable.
While specific applications of this compound as a derivatization reagent are not widely reported, its chemical properties make it a strong candidate for this role. The α-keto group can readily react with the primary or secondary amine of an analyte to form a stable Schiff base (imine). This reaction introduces the bromophenyl group, a strong chromophore, onto the analyte, enabling sensitive detection by HPLC-UV. helsinki.fi Furthermore, the incorporated bromo-aromatic tag can facilitate mass spectrometric detection due to the characteristic isotopic pattern of bromine. researchgate.netnih.gov The reaction conditions are typically mild, making it suitable for sensitive biological samples. sigmaaldrich.com
Ligand and Catalyst Development in Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov The development of new ligands and catalysts is central to this field. This compound possesses structural features that suggest its potential in ligand and catalyst design. The two oxygen atoms of the α-ketoester functionality can act as a bidentate chelating system for a metal center. This coordination could be used to construct novel metal-based catalysts for various transformations.
Furthermore, the glyoxal moiety is known to participate in organocatalytic asymmetric reactions, such as aldol (B89426) additions, when activated by a suitable chiral amine catalyst. nih.gov A bifunctional catalyst could activate silyl (B83357) glyoxylates for nucleophilic addition. figshare.com While direct use of this compound as an organocatalyst itself is less explored, its derivatives could be designed to act as chiral ligands or catalysts. This remains an area of potential development in the field of organocatalysis.
Asymmetric Synthesis Applications
This compound, as an α-keto ester, holds significant potential as a prochiral substrate for a variety of asymmetric transformations. The electrophilic nature of the two adjacent carbonyl carbons provides a fertile ground for the enantioselective addition of nucleophiles or for asymmetric reduction, leading to the synthesis of valuable chiral building blocks. While specific studies focusing exclusively on the asymmetric applications of this compound are not extensively documented in publicly available research, the well-established reactivity of analogous α-keto esters allows for a comprehensive discussion of its potential in asymmetric synthesis.
The primary asymmetric transformations applicable to α-keto esters like this compound involve the enantioselective reduction of the ketone or the enantioselective addition of carbon or heteroatom nucleophiles to the ketone or ester functionalities. These reactions are typically facilitated by chiral catalysts, which can be metal complexes with chiral ligands, organocatalysts, or enzymes.
One of the most explored asymmetric reactions for α-keto esters is the enantioselective reduction of the ketone moiety to afford chiral α-hydroxy esters. For instance, the asymmetric hydrogenation of methyl benzoylformate, a compound structurally similar to this compound, has been successfully achieved using various catalytic systems. These systems often employ platinum-based catalysts modified with chiral alkaloids or iridium complexes with chiral diamine ligands, yielding the corresponding mandelic acid methyl ester in high enantiomeric excess. researchgate.netchemicalbook.com Biocatalytic reductions using yeast have also demonstrated high efficiency and enantioselectivity in the conversion of methyl benzoylformate to (R)-(-)-mandelic acid methyl ester. chemicalbook.com By analogy, this compound could be stereoselectively reduced to produce chiral methyl 2-(2-bromophenyl)-2-hydroxyacetate, a valuable precursor for more complex molecules.
Furthermore, α-keto esters are excellent substrates for asymmetric carbon-carbon bond-forming reactions. Enantioselective aldol reactions, for example, can be catalyzed by chiral diamines, leading to the formation of β-hydroxy-α-keto esters with high stereocontrol. nih.gov Similarly, asymmetric α-amination of related β-keto esters using guanidine-bisurea bifunctional organocatalysts has been shown to produce α-amino acid derivatives with excellent yield and enantioselectivity. beilstein-journals.org These methodologies could potentially be adapted for this compound to introduce chiral amino groups.
The following table summarizes potential asymmetric reactions for this compound based on established transformations of analogous keto esters.
| Reaction Type | Catalyst Type | Potential Chiral Product from this compound |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Methyl (R)- or (S)-2-(2-bromophenyl)-2-hydroxyacetate |
| Asymmetric Hydrosilylation | Chiral Rhodium or Copper complexes | Methyl (R)- or (S)-2-(2-bromophenyl)-2-hydroxyacetate |
| Enantioselective Aldol Addition | Chiral Proline derivatives or diamines | Chiral β-hydroxy-α-keto esters |
| Enantioselective Michael Addition | Chiral organocatalysts (e.g., cinchona alkaloids) | Chiral γ-keto-α-keto esters |
| Enantioselective Amination | Chiral guanidine-bisurea organocatalysts | Methyl 2-amino-2-(2-bromophenyl)-2-oxoacetate derivatives |
| Biocatalytic Reduction | Ketoreductases, Baker's yeast | Methyl (R)- or (S)-2-(2-bromophenyl)-2-hydroxyacetate |
It is important to note that the presence of the bromine atom at the ortho position of the phenyl ring in this compound may introduce steric and electronic effects that could influence the reactivity and stereoselectivity of these transformations compared to simpler phenylglyoxylates. These effects could potentially be exploited to enhance selectivity or may require optimization of reaction conditions and catalyst systems. The development of specific asymmetric protocols for this compound would be a valuable contribution to synthetic organic chemistry, providing access to a new range of enantioenriched building blocks.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Transformations
The future development of synthetic methodologies involving Methyl 2-(2-bromophenyl)-2-oxoacetate is intrinsically linked to the discovery of novel catalytic systems. Research is progressively moving beyond traditional stoichiometric reagents towards more efficient and selective catalytic transformations. The focus is on designing catalysts that can activate the molecule's distinct functional groups—the ester, the ketone, and the carbon-bromine bond—with high precision.
Future research will likely concentrate on:
Asymmetric Catalysis: Developing chiral catalysts for the enantioselective reduction of the keto group to produce chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry.
Photoredox Catalysis: Utilizing light-driven catalytic cycles for C-H functionalization or cross-coupling reactions, offering milder reaction conditions compared to traditional thermal methods. mdpi.com
Dual Catalysis: Combining two different catalytic cycles (e.g., a transition metal catalyst and an organocatalyst) in a single pot to orchestrate tandem reactions, thereby increasing molecular complexity in a single synthetic operation.
Transition-Metal-Free Catalysis: Exploring reactions catalyzed by main-group elements or non-metallic compounds to reduce cost and metal contamination in the final products. For instance, methods for methylation using metal-free conditions have been reported for other heterocyclic compounds. mdpi.com
| Catalytic Approach | Potential Transformation of this compound | Key Advantages |
|---|---|---|
| Asymmetric Catalysis | Enantioselective reduction of the ketone | Access to chiral α-hydroxy esters |
| Photoredox Catalysis | Cross-coupling at the C-Br bond, C-H activation | Mild conditions, high functional group tolerance mdpi.com |
| Dual Catalysis | One-pot synthesis of complex heterocyclic structures | Increased efficiency, reduced purification steps |
| Transition-Metal-Free Catalysis | Nucleophilic aromatic substitution or reduction reactions | Lower cost, reduced metal toxicity |
Exploration of Bioactive Derivatives and Their Synthesis
This compound serves as a key intermediate in the synthesis of molecules with potential biological activity. Its structural features allow for diversification to access a wide range of derivatives. A notable application is its use as a reagent in the synthesis of degradation products of Asenapine, an antipsychotic drug. chemicalbook.com
Future research is aimed at:
Scaffold for Drug Discovery: Systematically modifying the phenyl ring, the ketone, and the ester group to generate libraries of compounds for high-throughput screening against various biological targets. Derivatives of phenylacetates have been investigated for local anesthetic and anti-inflammatory activities. nih.gov
Synthesis of Heterocycles: Using the α-ketoester moiety as a linchpin for condensation reactions with various nucleophiles to construct complex heterocyclic systems, such as oxadiazoles, which are known to possess a broad spectrum of pharmacological activities. researchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been a subject of interest for their potential antimicrobial properties. researchgate.net
Prodrug Strategies: Incorporating the molecule into larger drug scaffolds where it can be metabolically cleaved to release an active pharmacophore.
The synthesis of bromosubstituted benzofurans, which have shown antitumor activity, highlights the potential of bromine-containing intermediates in medicinal chemistry. nih.gov
Integration into Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. polimi.it The synthesis and transformation of this compound are well-suited for this technological shift.
Key areas for future development include:
Continuous Synthesis: Designing flow reactor setups for the multi-step synthesis of the compound and its derivatives, minimizing manual handling and intermediate purification steps. thieme-connect.de This approach allows for the use of solvents above their boiling points and can lead to process intensification. polimi.it
Automated Reaction Optimization: Integrating online analytical techniques (e.g., HPLC, NMR) with automated flow systems to rapidly screen reaction parameters (temperature, residence time, stoichiometry) and identify optimal conditions.
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. unibo.it For this compound, this involves a holistic assessment of the entire synthetic process, from starting materials to final product.
Future research will likely emphasize:
Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more benign alternatives such as bio-derived solvents (e.g., 2-methyltetrahydrofuran) or water. unibo.it
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, such as catalytic additions and cycloadditions.
Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: Exploring synthetic pathways that originate from renewable biomass rather than petrochemical sources.
Advanced Spectroscopic Characterization Techniques
While standard techniques like NMR, IR, and mass spectrometry are routine for characterizing this compound, advanced spectroscopic methods can provide deeper insights into its structure, dynamics, and interactions.
Future applications may include:
Solid-State NMR (ssNMR): To study the compound in its solid, crystalline form, providing information about polymorphism and intermolecular interactions in the crystal lattice.
Chiroptical Spectroscopy: Using techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) to determine the absolute configuration of chiral derivatives without the need for crystallographic analysis.
Time-Resolved Spectroscopy: To study the kinetics and mechanisms of reactions involving the compound, particularly photochemical transformations, by observing transient intermediates.
Machine Learning and AI in Predicting Reactivity and Properties
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. springernature.comnih.gov
For this compound, this could involve:
Reactivity Prediction: Training neural networks on large datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for transformations involving this compound. nih.gov ML models can predict experimental electrophilicity and nucleophilicity from electronic and structural properties. nih.gov
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning to forecast the biological activity or material properties of novel derivatives before they are synthesized, thus prioritizing experimental efforts. aaai.org
De Novo Design: Employing generative models to design new molecules based on the core structure of this compound that are optimized for specific properties, such as binding affinity to a protein target.
| AI/ML Application | Objective | Potential Impact on Research |
|---|---|---|
| Reactivity Prediction | Predict reaction outcomes and optimal conditions nih.gov | Accelerated discovery of new synthetic routes |
| Property Prediction (QSAR) | Forecast biological activity or material properties aaai.org | Rational design of new compounds with desired functions |
| De Novo Design | Generate novel molecular structures with optimized properties | Discovery of new drug candidates and materials |
Potential for Material Science Applications
While primarily recognized as a synthetic intermediate, the structural features of this compound suggest potential applications in material science. The presence of the aromatic ring and reactive functional groups allows for its incorporation into polymeric structures or functional materials.
Future avenues of exploration include:
Monomer Synthesis: Modifying the compound to serve as a monomer for polymerization reactions, leading to specialty polymers with tailored properties such as high refractive index or flame retardancy, imparted by the bromine atom.
Functional Coatings: Using derivatives of the compound to create functional surface coatings with specific optical, electronic, or chemical resistance properties.
Organic Electronics: Exploring the potential of π-conjugated systems derived from this molecule for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although this would require significant structural modification to enhance electronic conjugation.
Q & A
Q. What are the common synthetic routes for Methyl 2-(2-bromophenyl)-2-oxoacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-bromophenylglyoxylic acid or through Friedel-Crafts acylation of bromobenzene derivatives. A key method involves reacting 2-bromophenyl ketones with methyl glyoxylate under acidic catalysis (e.g., H₂SO₄) . Yields are highly dependent on reaction temperature (optimized at 60–80°C) and stoichiometric ratios of reactants. For example, using excess methyl glyoxylate (1.2–1.5 equivalents) improves conversion rates by minimizing side reactions like dimerization . Purification often involves column chromatography with petroleum ether/ethyl acetate (5:1), achieving >90% purity .
Q. How is this compound characterized structurally?
Key characterization techniques include:
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as:
- A precursor for heterocyclic systems (e.g., oxadiazoles, triazoles) via condensation with hydrazines or thioureas .
- A building block in medicinal chemistry , particularly for synthesizing ligands targeting receptors like CB2 or GABAA .
- A substrate for studying intramolecular arylation in flow chemistry systems, enabling scalable production of fused aromatic systems .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data for this compound?
Discrepancies in bond lengths or angles (e.g., keto carbonyl vs. ester carbonyl) can arise from experimental resolution limits. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) refine electronic structure predictions and validate experimental data . For example, computed C=O bond lengths (1.21 Å for keto, 1.34 Å for ester) align with X-ray data within ±0.02 Å, confirming steric or electronic distortions .
Q. What strategies optimize enantioselective synthesis of derivatives?
Chiral resolution of this compound derivatives can be achieved via:
Q. How do solvent polarity and additives affect reaction kinetics in its derivatization?
Solvent effects on reaction rates (e.g., in hydrazide formation) were quantified using pseudo-first-order kinetics:
Q. What analytical methods address batch-to-batch variability in purity?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (e.g., unreacted 2-bromophenylglyoxylic acid) at levels <0.1% .
- DSC (Differential Scanning Calorimetry : Melting point consistency (125–126°C) confirms crystalline integrity .
- Elemental Analysis : Discrepancies >0.3% in C/H/N indicate incomplete purification .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during storage?
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Continuous Flow Systems : Improve heat/mass transfer, reducing side products (e.g., di-aryl ketones) by 30% compared to batch reactors .
- In-line IR Monitoring : Tracks reaction progress in real time, enabling automatic quenching at >95% conversion .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
